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Inner centromere protein (48-56) -

Inner centromere protein (48-56)

Catalog Number: EVT-244003
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Molecular Weight:
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Product Introduction

Description
Inner centromere protein
Overview

Inner centromere protein, often referred to as INCENP, is a crucial component of the chromosomal passenger complex, which plays a vital role in regulating mitosis. This protein acts as a scaffold that facilitates the localization and activity of the complex during cell division. The inner centromere protein is particularly important for chromosome alignment and the spindle assembly checkpoint. Its structure consists of various domains that interact with other proteins and microtubules, ensuring proper chromosome segregation.

Source

Inner centromere protein is primarily sourced from vertebrates, including humans and model organisms such as chicken and fission yeast. It is encoded by the INCENP gene, which has been extensively studied in various species to understand its function and mechanism of action during mitosis.

Classification

Inner centromere protein belongs to the family of centromere-associated proteins, which also includes other critical proteins like CENP-A, CENP-C, and CENP-N. These proteins are essential for forming the kinetochore, a structure that mediates chromosome movement during cell division.

Synthesis Analysis

Methods

The synthesis of inner centromere protein can be achieved through recombinant DNA technology. This involves cloning the INCENP gene into an expression vector, followed by transformation into suitable host cells such as bacteria or yeast. The expressed protein can then be purified using affinity chromatography techniques.

Technical Details

The purification process often includes:

  • Cell lysis: Breaking open the cells to release proteins.
  • Affinity purification: Using tags (like His-tag) to isolate INCENP from other cellular proteins.
  • Gel filtration chromatography: Further purifying the protein based on size.

These methods ensure a high yield of functional inner centromere protein suitable for biochemical assays and structural studies.

Molecular Structure Analysis

Structure

The inner centromere protein consists of several distinct domains:

  • N-terminal domain: Involved in forming a three-helix bundle with Survivin and Borealin.
  • Central region: Initially thought to be a coiled-coil domain but identified as a single α-helix that binds microtubules.
  • C-terminal IN box: Responsible for binding and activating Aurora B kinase, crucial for mitotic regulation.

Recent studies have shown that the central region can extend significantly under physiological conditions, allowing flexibility in its interactions with other proteins .

Data

The molecular weight of inner centromere protein is approximately 48 kDa. Its amino acid sequence reveals regions critical for its function in mitosis, including phosphorylation sites that regulate its activity during cell division.

Chemical Reactions Analysis

Reactions

Inner centromere protein participates in several biochemical reactions:

  • Phosphorylation: Activated by Aurora B kinase, which modifies its activity and interactions during mitosis.
  • Binding interactions: Forms complexes with other passenger proteins (e.g., Survivin) and microtubules, facilitating proper chromosome alignment.

Technical Details

The phosphorylation process is regulated by specific kinases that recognize consensus sequences within the INCENP structure. This modification is critical for its role in the chromosomal passenger complex and influences its binding affinity to substrates involved in chromosome segregation.

Mechanism of Action

Process

The inner centromere protein functions primarily through its role in the chromosomal passenger complex. During early mitosis:

  1. The N-terminal domain targets the complex to the inner centromeres via phosphorylation of histone H3.
  2. The central α-helix domain allows interaction with dynamic microtubules.
  3. The C-terminal IN box activates Aurora B kinase, which phosphorylates substrates at kinetochores.

This coordinated action ensures accurate chromosome segregation by regulating microtubule attachments and maintaining sister chromatid cohesion throughout mitosis .

Data

Experimental data indicate that disruption of INCENP function leads to significant defects in chromosome alignment and segregation, highlighting its essential role in maintaining genomic stability during cell division.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 48 kDa.
  • Solubility: Soluble in physiological buffers; stability may vary with temperature and ionic strength.

Chemical Properties

  • Isoelectric Point: Varies depending on post-translational modifications; typically basic due to lysine-rich regions.
  • Stability: Sensitive to changes in pH and ionic conditions; requires specific buffer systems for optimal activity.

Relevant analyses include circular dichroism spectroscopy, which confirms high helical content at physiological temperatures .

Applications

Scientific Uses

Inner centromere protein has several applications in scientific research:

  • Cell Biology: Studying mitotic processes and chromosome dynamics.
  • Cancer Research: Understanding how dysregulation of INCENP contributes to tumorigenesis due to improper chromosome segregation.
  • Drug Development: Targeting components of the chromosomal passenger complex for therapeutic interventions against cancer.

Research on inner centromere protein continues to provide insights into fundamental cellular processes and potential clinical applications related to cell division errors.

Introduction to the Chromosomal Passenger Complex (CPC) and INCENP

Role of INCENP in Mitotic Regulation and Chromosome Segregation

INCENP’s spatial-temporal regulation of Aurora B kinase underpins its mitotic functions. The N-terminal domain (residues 1-58) forms a triple-helical bundle with Survivin and Borealin, anchoring the CPC to centromeres via histone marks: phosphorylated H3-Thr3 (created by Haspin kinase) and H2A-Thr120 (mediated by Bub1 kinase) [6] [10]. This centromeric enrichment allows Aurora B to phosphorylate outer kinetochore substrates (e.g., Ndc80), destabilizing erroneous microtubule attachments and activating the spindle assembly checkpoint (SAC) until biorientation is achieved [1] [7].

Following anaphase onset, INCENP relocates the CPC to the spindle midzone. Here, Aurora B phosphorylates substrates like MKLP2 and Mklp1, ensuring central spindle assembly and cleavage furrow formation [10]. Crucially, INCENP depletion induces severe mitotic defects: chromosome missegregation, cytokinesis failure, polyploidy, and apoptosis—highlighting its non-redundant role in faithful cell division [4] [10].

Structural and Functional Domains of INCENP: Focus on the 48-56 Peptide Fragment

INCENP contains three functionally specialized domains:

  • N-terminal domain (1-58): Mediates Survivin/Borealin binding for centromere targeting [7] [10].
  • Central region (503-715 in chicken): Originally predicted as a coiled coil, this is now established as a Single Alpha-Helix (SAH) domain. This 213-residue, ~32-nm-long structure exhibits remarkable extensibility, capable of stretching to ~80 nm under physiological forces [1].
  • C-terminal IN-box: Binds and allosterically activates Aurora B kinase [7].

The SAH domain (residues 503-715) is of particular mechanistic importance. Residues 48-56 (human numbering) reside within the N-terminal half of this domain and directly bind microtubules in vitro [1]. This SAH domain functions as a flexible "dog leash," tethering Aurora B to the inner centromere while permitting its reach to dynamic outer kinetochore substrates (e.g., Ndc80 complex). Unlike a rigid spacer or dimerizing coiled coil, the monomeric SAH allows Aurora B to efficiently phosphorylate spatially segregated targets without complex dimerization constraints [1].

Table 2: Key Properties of the INCENP SAH Domain (Including 48-56 Fragment)

PropertyDetailFunctional Consequence
Structural IdentitySingle α-helix (SAH) domain (213 residues)Monomeric state avoids dimerization complexity; allows high flexibility
Biophysical BehaviorExtensible under force (up to ~80 nm)Permits Aurora B "wandering" to reach outer kinetochore substrates (~1 µm away)
Microtubule BindingMediated by N-terminal half (includes residues 48-56)Anchors CPC to spindle microtubules during anaphase/telophase
Critical MotifsPositively charged and hydrophobic residues in 48-56 regionElectrostatic/hydrophobic interactions with tubulin polymers

Evolutionary Conservation of CPC Components Across Eukaryotes

The CPC’s core architecture and function are deeply conserved across eukaryotes, underscoring its fundamental role in cell division:

  • Yeast to Humans: While centromere architecture diverges (point centromeres in yeast vs. epigenetically defined regional centromeres in mammals), CPC components are orthologous: INCENP (Sli15 in S. cerevisiae), Aurora B (Ipl1), Survivin (Bir1), and Borealin (Nbl1) [3] [10]. Yeast Sli15’s central region, though shorter, also exhibits SAH-like properties, enabling Ipl1 kinase to regulate kinetochore-microtubule attachments [10].
  • Functional Conservation: Survivin-INCENP cooperation coordinates microtubule dynamics and cytokinesis from fish to mammals. Disruption causes identical phenotypes: failed cytokinesis, polyploidy, and embryonic lethality (e.g., mouse INCENP KO embryos die at ~4.5 days post-coitum) [3] [4].
  • Disease Implications: Elevated INCENP expression correlates with poor prognosis in neuroblastoma, breast, ovarian, and lung cancers. Its overexpression drives polyploidization and genomic instability—hallmarks of malignancy [4] [7]. Notably, INCENP SNPs are linked to ER-negative breast cancer susceptibility [4] [7], positioning it as a compelling oncology target.

Table 3: Evolutionary Conservation of CPC Components

OrganismINCENP OrthologAurora B OrthologSurvivin OrthologKey Conserved Function
Homo sapiensINCENPAurora BSurvivin (BIRC5)Chromosome biorientation; cytokinesis; SAC silencing
Mus musculusINCENPAurora BSurvivinEmbryonic lethal KO phenotype (polyploidy)
Drosophila melanogasterINCENPAurora BSurvivinMitotic spindle assembly; cytokinesis
Saccharomyces cerevisiaeSli15Ipl1Bir1Microtubule-kinetochore error correction; anaphase spindle function
Caenorhabditis elegansICP-1AIR-2BIR-1Chromosome segregation; central spindle formation

Properties

Product Name

Inner centromere protein (48-56)

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